molecular formula C9H7ClFNO3 B2613808 2-(2-Chloroacetamido)-4-fluorobenzoic acid CAS No. 929973-85-3

2-(2-Chloroacetamido)-4-fluorobenzoic acid

Cat. No.: B2613808
CAS No.: 929973-85-3
M. Wt: 231.61
InChI Key: XLCRJMSTSSQFAU-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group and a fluorine atom attached to the benzene ring

Scientific Research Applications

2-(2-Chloroacetamido)-4-fluorobenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-4-fluorobenzoic acid typically involves the reaction of 4-fluorobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions. The intermediate product, 4-(2-chloroacetamido)benzoic acid, is then further reacted with appropriate reagents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amides, and amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroacetamido-4-methylbenzoic acid
  • 2-Chloroacetamido-4-nitrobenzoic acid
  • 2-Chloroacetamido-4-hydroxybenzoic acid

Uniqueness

2-(2-Chloroacetamido)-4-fluorobenzoic acid is unique due to the presence of both a chloroacetamido group and a fluorine atom. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding interactions with biological targets. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRJMSTSSQFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-85-3
Record name 2-(2-chloroacetamido)-4-fluorobenzoic acid
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